

The Genesis and Scientific Journey of Oxoferin (Tetrachlorodecaoxide): A Technical Guide

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Compound of Interest

Compound Name: Tetrachlorodecaoxide

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Abstract

Oxoferin, the brand name for the active compound **Tetrachlorodecaoxide** (TCDO), represents a significant advancement in wound care and immunomodulation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of TCDO. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and quantitative clinical findings. This document summarizes key data in structured tables, elucidates experimental methodologies, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this unique therapeutic agent.

Discovery and History: From a Novel Oxygen Carrier to a Therapeutic Agent

The development of **Tetrachlorodecaoxide**, also known by various names including Oxovasin, WF10, Immunokine, and Macrokin, originated from research focused on innovative approaches to wound care and infection control.[1] The pioneering work is credited to Dr. Friedrich-Wilhelm Kühne and the Swiss company Oxo Chemie.[2][3] The initial concept centered on creating a stabilized, aqueous solution capable of delivering oxygen to hypoxic wound environments, a critical factor in impaired healing.[4]

The earliest patents related to stabilized activated oxygen and its medicinal applications began to appear in the early to mid-1980s, with Oxo Chemie being a key assignee.[5] Clinical investigations into the efficacy of TCDO for treating complicated wounds were underway by the mid-1980s, with some of the first controlled studies being published around 1986.[6] These early studies demonstrated the superiority of TCDO over standard treatments like povidone-iodine and physiological saline in promoting granulation tissue formation and wound area reduction.[6]

Initially developed as a topical agent for wound healing, the therapeutic potential of TCDO was later explored for other indications. A 1:10 dilution of TCDO, known as WF10, was formulated for intravenous administration and investigated as an adjunctive therapy for AIDS patients and in the management of radiation-induced cystitis.[7][8] In May 2002, Oxo Chemie was acquired by Dimethaid Research, which continued the development and marketing of TCDO-based products.[9]

Chemically, **Tetrachlorodecaoxide** is a chlorite-containing substance.[8] It is essentially a stabilized aqueous solution of sodium chlorite.[10] The chemical formula is often represented as a complex of chlorite ions, water, and molecular oxygen.[8]

Mechanism of Action: A Multi-pronged Approach to Healing

The therapeutic efficacy of **Tetrachlorodecaoxide** stems from a multifaceted mechanism of action that combines antimicrobial properties with the stimulation of the body's own healing processes.[11]

2.1. Oxygen Release and Antimicrobial Activity: Upon application to a wound, TCDO releases reactive oxygen species (ROS), including chlorine dioxide (ClO₂).[12] These ROS possess potent, broad-spectrum antimicrobial properties, effectively reducing the microbial load in the wound by disrupting the cell walls of pathogens.[11] This cleansing of the wound environment is a crucial first step in facilitating the healing cascade. The release of oxygen also helps to alleviate the hypoxic conditions often found in chronic wounds, which is vital for cellular metabolism and the proliferation of fibroblasts.[11]

2.2. Macrophage Activation and Immunomodulation: A key aspect of TCDO's mechanism is its ability to act as an immunomodulator, specifically by targeting and activating macrophages.[7]

[9] TCDO interacts with heme-containing proteins like hemoglobin, forming a complex that stimulates macrophages.[4] Activated macrophages play a central role in all phases of wound healing, from inflammation to proliferation and remodeling.

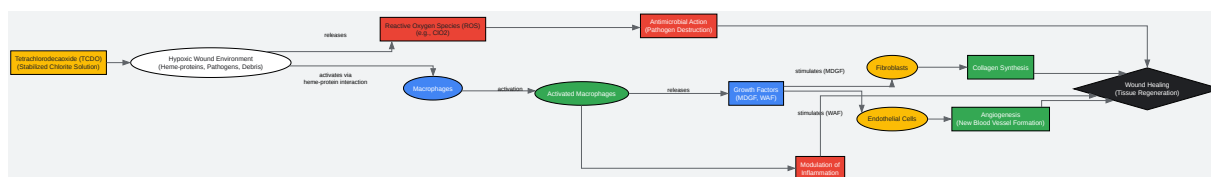
This activation triggers a cascade of downstream events:

- **Phagocytosis:** Enhanced phagocytic activity of macrophages helps to clear cellular debris and pathogens from the wound.[9]
- **Cytokine Modulation:** TCDO modulates the inflammatory response by influencing the production of cytokines. It can reduce the levels of pro-inflammatory cytokines, creating a more favorable environment for healing.[11]
- **Growth Factor Release:** Activated macrophages release crucial growth factors, including Macrophage-Derived Growth Factor (MDGF) and Wound Angiogenesis Factor (WAF).[9]

2.3. Stimulation of Tissue Regeneration: The growth factors released by activated macrophages drive the proliferative phase of wound healing:

- **Fibroblast Proliferation and Collagen Synthesis:** MDGF stimulates the proliferation of fibroblasts, the cells responsible for synthesizing collagen, which is the primary structural component of new tissue.[4][9]
- **Angiogenesis:** WAF promotes the formation of new blood vessels (angiogenesis), which is essential for supplying oxygen and nutrients to the healing tissue.[9]

The following Graphviz diagram illustrates the proposed signaling pathway of **Tetrachlorodecaoxide** in wound healing.



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Proposed signaling pathway of TCDO in wound healing.

Quantitative Data from Clinical and Preclinical Studies

Numerous clinical trials have been conducted to evaluate the efficacy and safety of **Tetrachlorodecaoxide** in various types of wounds. The following tables summarize key quantitative findings from some of these studies.

Table 1: Efficacy of TCDO in an Open-Label Clinical Trial[4]

Outcome	Result
Patient Population	163 patients with skin and soft tissue lesions (open trauma, chronic ulcers, diabetic foot, burns, etc.)
Treatment Regimen	Topical application of TCDO twice daily
Healing Outcomes	- Excellent: 62.42%- Good: 28.86%- Mild: 3.36%- Bad: 5.37%
Adverse Events	- Wound dryness: 1.97%- Pain: 0.65%- Burning: 0.65%- Erythema: 0.65%- Worsening: 0.65%
Treatment Interruption	8.58% of cases due to various reasons including wound dryness, lack of granulation, and persistent infection.

Table 2: Comparative Efficacy of TCDO vs. Povidone-Iodine (Betaisodona)[\[6\]](#)

Outcome	TCDO (n=29)	Povidone-Iodine (n=31)	Significance
Wound Area Reduction (Epithelization)	Highly significant superiority	-	Statistically significant
Granulation Tissue Formation	Tended to be slightly superior; better quality on exposed tendons/bones	-	Not specified
Reduction of Contamination	At least as efficacious	Established antiseptic	Comparable

Table 3: Comparative Efficacy of TCDO vs. Super-oxidised Solution (SOS)[\[6\]](#)

Outcome	TCDO Group	SOS Group	P-value (ITT and PP analysis)
Change in Wound Tissue Type (Week 2)	Statistically significant improvement	-	<0.001
Change in Wound Tissue Type (Week 4)	Statistically significant improvement	-	ITT: 0.010; PP: 0.009
Other Healing Indicators	No significant difference in wound area, exudation, PUSH scores, VAS scores	No significant difference	>0.05

Table 4: In Vitro Antibacterial Activity of TCDO[4]

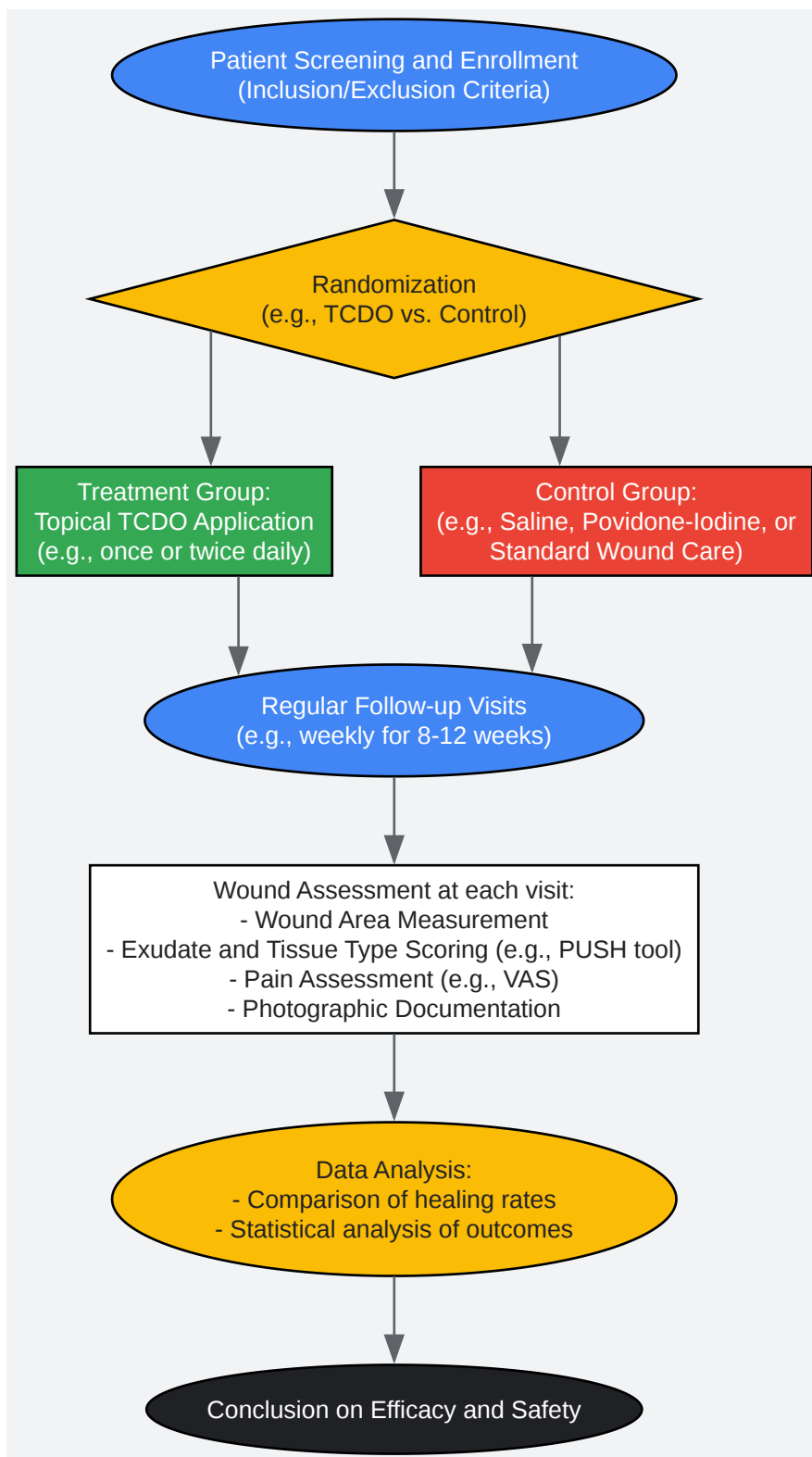
Bacterial Species	Lethal Dose (µg/ml)	Effect at Lower Dose (15 µg/ml)
Escherichia coli	150	Reduced bacterial amount after a 2-hour latent period, with regrowth after 4 hours.

Experimental Protocols

The following sections outline the general methodologies employed in key clinical and in vitro studies of **Tetrachlorodecaoxide**.

4.1. Clinical Trial Protocol for Chronic Wound Healing

This protocol is a generalized representation based on methodologies described in various clinical trials.[6][13]



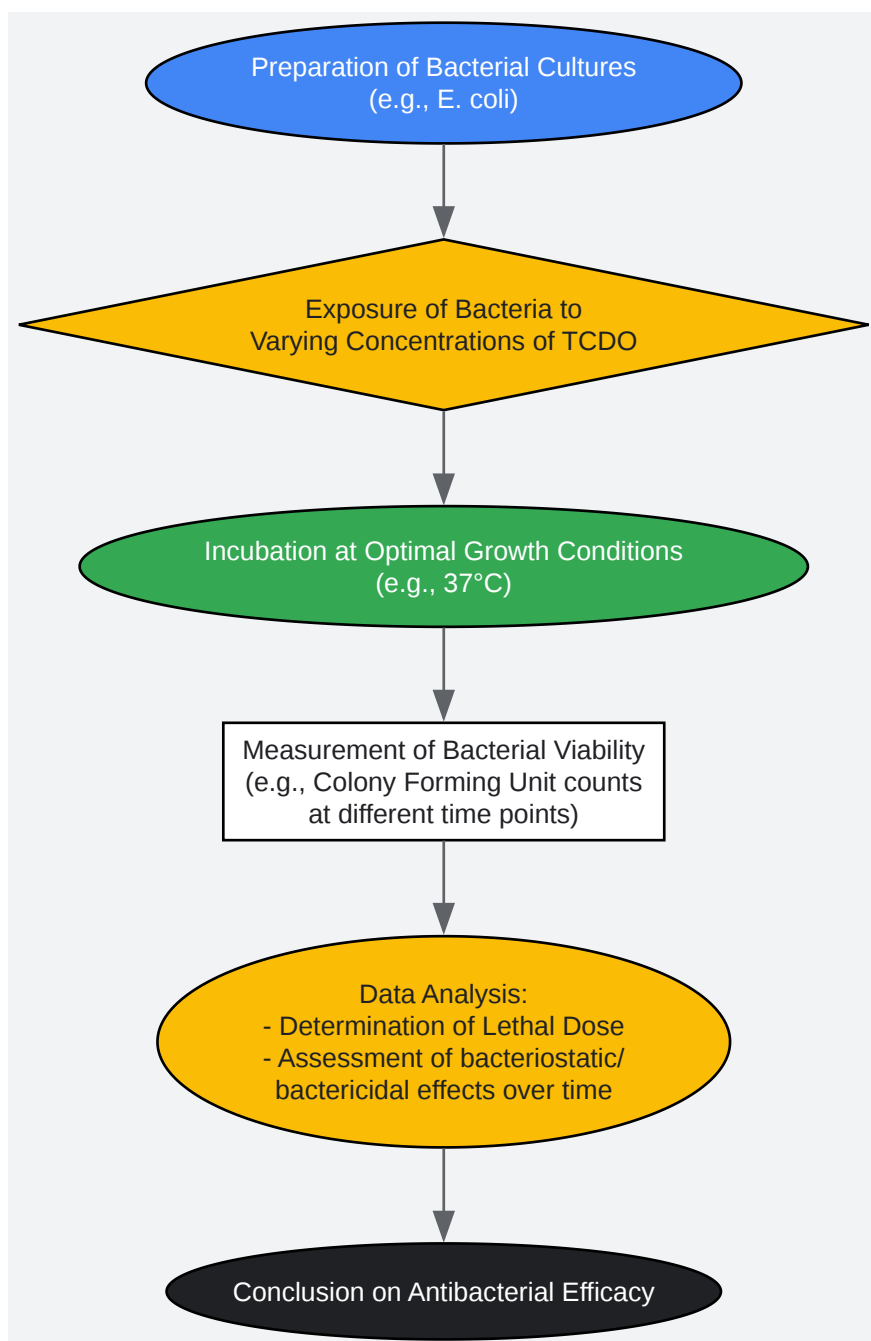
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Generalized workflow for a clinical trial of TCDO.

- **Patient Selection:** Patients with chronic wounds (e.g., diabetic foot ulcers, venous leg ulcers) of a specified duration and size are recruited.[\[13\]](#) Exclusion criteria typically include pregnancy, severe systemic illness, and known allergies to the treatment.
- **Randomization and Blinding:** Participants are randomly assigned to receive either TCDO or a control treatment (e.g., saline solution, povidone-iodine, or standard wound care).[\[6\]](#) In double-blind studies, neither the patient nor the investigator is aware of the treatment allocation.
- **Treatment Application:** The assigned treatment is applied topically to the wound at specified intervals (e.g., once or twice daily).[\[4\]](#)[\[13\]](#) This is often done in conjunction with standard wound care practices like debridement and dressing changes.[\[13\]](#)
- **Outcome Measures:** Wounds are assessed at regular intervals. Primary outcomes often include the percentage of wound area reduction and time to complete healing. Secondary outcomes may include changes in wound exudate, tissue type (granulation, epithelialization), pain scores (using a Visual Analog Scale), and the incidence of adverse events.[\[13\]](#)
- **Data Analysis:** Statistical methods are used to compare the outcomes between the treatment and control groups to determine the efficacy and safety of TCDO.

4.2. In Vitro Protocol for Assessing Antibacterial Activity

This protocol is a generalized representation based on descriptions of in vitro studies.[\[4\]](#)



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Generalized workflow for an in vitro antibacterial assay.

- **Bacterial Strains:** Standard laboratory strains of bacteria (e.g., Escherichia coli) are cultured in appropriate growth media.
- **Exposure to TCDO:** Bacterial cultures are exposed to various concentrations of TCDO solution.

- Incubation: The treated cultures are incubated under optimal growth conditions for the specific bacterial strain.
- Assessment of Viability: At different time points, samples are taken from the cultures to determine the number of viable bacteria, often by plating serial dilutions and counting colony-forming units (CFUs).
- Data Analysis: The results are analyzed to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of TCDO for the tested bacteria.

Conclusion

Oxoferin (**Tetrachlorodecaoxide**) has a well-documented history of development, originating from the pioneering work of Dr. Friedrich-Wilhelm Kühne and Oxo Chemie. Its unique mechanism of action, centered on the release of reactive oxygen species and the activation of macrophages, provides a robust scientific rationale for its efficacy in wound healing. A substantial body of clinical evidence supports its use in a variety of wound types, demonstrating its ability to accelerate healing and improve clinical outcomes compared to traditional treatments. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of TCDO, serving as a valuable resource for further research and development in the field of wound care and immunomodulatory therapies.

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